molecular formula C5H9BrO3 B2425849 2-bromoethyl Ethyl Carbonate CAS No. 36842-22-5

2-bromoethyl Ethyl Carbonate

Cat. No.: B2425849
CAS No.: 36842-22-5
M. Wt: 197.028
InChI Key: CYYNKJKYWYSECY-UHFFFAOYSA-N
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Description

2-Bromoethyl Ethyl Carbonate is an organic compound with the molecular formula C5H9BrO3. It is a colorless to pale yellow liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity due to the presence of both a bromine atom and an ethyl carbonate group.

Scientific Research Applications

2-Bromoethyl Ethyl Carbonate is used in several scientific research applications, including:

Safety and Hazards

“2-bromoethyl Ethyl Carbonate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is a highly flammable liquid and vapor that causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

“2-bromoethyl Ethyl Carbonate” is used in the preparation of alkylcholine salts and as an intermediate in organic synthesis . Its future directions could involve further exploration of its uses in these areas.

Mechanism of Action

Target of Action

It is known that bromoethyl compounds often interact with various biological macromolecules, such as proteins and nucleic acids .

Mode of Action

Bromoethyl compounds are generally known to undergo elimination reactions via the e2 mechanism . In this process, a base abstracts a proton from the β-carbon, leading to the formation of a pi bond and the expulsion of the leaving group .

Biochemical Pathways

Bromoethyl compounds are often used in the synthesis of pharmaceuticals and crown ethers , suggesting that they may play a role in various biochemical reactions.

Pharmacokinetics

Its solubility in water suggests that it may be absorbed and distributed in the body. The compound’s metabolism and excretion would likely depend on its specific interactions with biological macromolecules and enzymes.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-bromoethyl ethyl carbonate. For instance, its stability may be affected by temperature, as it is recommended to be stored at 2-8°C . Furthermore, its action and efficacy may be influenced by the pH and ionic strength of its environment, as these factors can affect the compound’s reactivity and interactions with its targets.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromoethyl Ethyl Carbonate can be synthesized through the reaction of ethylene carbonate with hydrogen bromide in the presence of a solvent such as toluene. The reaction typically involves heating the mixture to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature and solvent concentration, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 2-Bromoethyl Ethyl Carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted ethyl carbonates can be formed.

    Elimination Products: Alkenes are the major products of elimination reactions.

Comparison with Similar Compounds

Uniqueness: 2-Bromoethyl Ethyl Carbonate is unique due to its combination of a bromine atom and an ethyl carbonate group, which imparts distinct reactivity and applications compared to its similar compounds.

Properties

IUPAC Name

2-bromoethyl ethyl carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO3/c1-2-8-5(7)9-4-3-6/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYYNKJKYWYSECY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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